1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Overview
Description
1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
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Biological Activity
1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
- IUPAC Name : 5-bromospiro[1,2-dihydroindole-3,1'-cyclobutane]; hydrochloride
- Molecular Formula : C11H13BrClN
- Molecular Weight : 274.58 g/mol
- CAS Number : 1803590-79-5
The biological activity of this compound is primarily attributed to its structural similarity to other indole-based compounds. It is suggested that this compound may inhibit cyclin-dependent kinase 8 (CDK8), a key regulator in cell cycle progression and transcriptional regulation. The mode of action likely involves non-covalent interactions such as hydrogen bonding and π-π stacking with target proteins.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds within the cyclobutane series. For instance, derivatives have shown moderate activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antimicrobial agents .
Anticancer Activity
Cyclobutane derivatives have been evaluated for their anticancer properties. In vitro studies demonstrate that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. The selectivity indices suggest a promising therapeutic window for these compounds in cancer treatment .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of cyclobutane derivatives, several compounds were tested against Staphylococcus aureus and Candida albicans. The results indicated that specific derivatives had MIC values ranging from 16 μg/mL to 128 μg/mL, demonstrating moderate to strong antibacterial effects .
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
F7 | Staphylococcus aureus | 128 |
F5 | Candida albicans | 16 |
F9 | Escherichia coli | 32 |
Study 2: Anticancer Activity
A separate investigation focused on the anticancer potential of cyclobutane derivatives revealed significant cytotoxic effects against various cancer cell lines. The selectivity index was notably higher than that of traditional chemotherapeutics like cisplatin, indicating a favorable profile for further development .
Cell Line | IC50 (μg/mL) | Selectivity Index |
---|---|---|
HepG2 | 15.97 | 17.64 |
HCT-15 | 64.11 | 8.51 |
MCF-7 | Not reported | 34.17 |
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclobutane];hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-5-10-9(4-1)11(8-12-10)6-3-7-11;/h1-2,4-5,12H,3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSVKIHGLGYSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689557-88-7 | |
Record name | 1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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